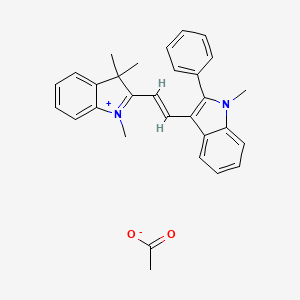
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is an organic compound belonging to the carbamate family. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its ability to inhibit cholinesterase, making it useful as an insecticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate typically involves the reaction of 3,5-xylylmethylamine with isopropyl methylcarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methylcarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Various nucleophiles; conditionsappropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme inhibition, particularly cholinesterase.
Medicine: Investigated for potential therapeutic uses, including as an insecticide in vector control.
Industry: Employed in the production of pesticides and other agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged nerve impulses, which can be lethal to insects .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- 3,5-Dimethylphenyl methylcarbamate
Uniqueness
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is unique due to its specific structure, which provides a balance between potency and selectivity in enzyme inhibition. Compared to other carbamates, it offers a distinct profile in terms of its chemical reactivity and biological activity .
Properties
CAS No. |
72058-16-3 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(N,3,5-trimethylanilino)propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-11(2)8-13(7-10)16(5)9-12(3)18-14(17)15-4/h6-8,12H,9H2,1-5H3,(H,15,17) |
InChI Key |
XDIIOLIFZDMGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)CC(C)OC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


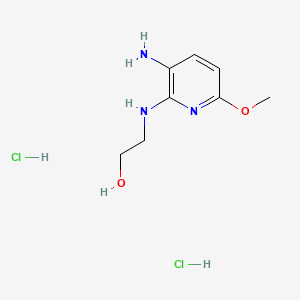
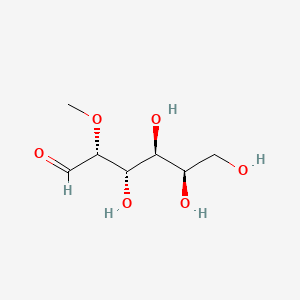

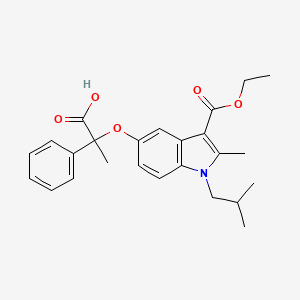
![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)
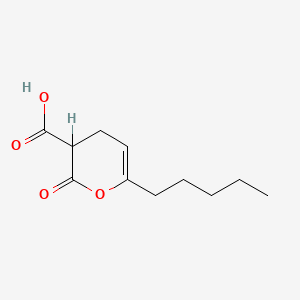

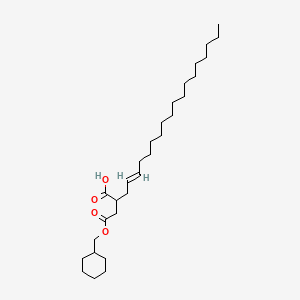
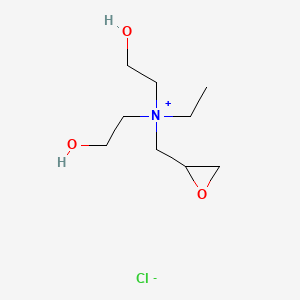
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
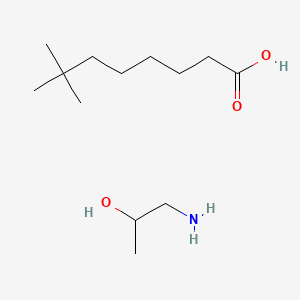
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)
